molecular formula C16H19N3O2 B2722744 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one CAS No. 1171605-09-6

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one

Cat. No.: B2722744
CAS No.: 1171605-09-6
M. Wt: 285.347
InChI Key: LMDXBXOLIMNTHP-UHFFFAOYSA-N
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Description

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3-ethyl-1,2,4-oxadiazole substituent at the 4-position and a 4-ethylphenyl group at the 1-position.

Properties

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-3-11-5-7-13(8-6-11)19-10-12(9-15(19)20)16-17-14(4-2)18-21-16/h5-8,12H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDXBXOLIMNTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Building Blocks

The target molecule comprises two primary subunits: a 1-(4-ethylphenyl)pyrrolidin-2-one scaffold and a 3-ethyl-1,2,4-oxadiazole ring. Retrosynthetic disconnection suggests two plausible routes:

  • Pyrrolidinone-first approach : Construct the pyrrolidin-2-one core followed by late-stage introduction of the oxadiazole.
  • Oxadiazole-first approach : Pre-form the 1,2,4-oxadiazole moiety, subsequently coupling it to a functionalized pyrrolidinone.

Critical intermediates include:

  • 4-Cyano-1-(4-ethylphenyl)pyrrolidin-2-one : Enables oxadiazole formation via amidoxime cyclization.
  • Ethyl-substituted amidoximes : Derived from nitriles for oxadiazole synthesis.

Synthesis of 1-(4-Ethylphenyl)Pyrrolidin-2-One

Cyclization of γ-Amino Acids

Pyrrolidin-2-ones are classically synthesized via intramolecular lactamization of γ-amino acids. For 1-(4-ethylphenyl) substitution, 4-ethylaniline serves as the starting material. Reacting 4-ethylaniline with γ-bromoethyl acetoacetate under basic conditions (K₂CO₃, DMF, 80°C) yields 1-(4-ethylphenyl)pyrrolidin-2-one after cyclization. This method affords moderate yields (45–60%) due to competing elimination side reactions.

Donor–Acceptor Cyclopropane Ring Opening

Recent advances employ donor–acceptor (DA) cyclopropanes for pyrrolidinone synthesis. For example, styryl-derived DA cyclopropanes react with azides in toluene under reflux to form 1,5-disubstituted pyrrolidin-2-ones. Adapting this protocol, 4-ethylphenyl azide reacts with ethyl 2-phenylcyclopropane-1,1-dicarboxylate, yielding 1-(4-ethylphenyl)pyrrolidin-2-one in 70% yield after dealkoxycarbonylation.

Functionalization at the Pyrrolidinone C-4 Position

Introducing the oxadiazole moiety at the C-4 position requires a reactive handle. Two strategies dominate:

Cyano Group Installation

4-Cyano-pyrrolidin-2-one derivatives are synthesized via nucleophilic substitution. Treating 4-bromo-1-(4-ethylphenyl)pyrrolidin-2-one with CuCN in DMF at 120°C provides 4-cyano-1-(4-ethylphenyl)pyrrolidin-2-one in 65% yield.

Carboxylic Acid Activation

Alternatively, 4-carboxy-1-(4-ethylphenyl)pyrrolidin-2-one is prepared via hydrolysis of the corresponding ester (NaOH/EtOH, reflux). This intermediate couples with amidoximes for oxadiazole formation.

Synthesis of 3-Ethyl-1,2,4-Oxadiazole Moieties

Amidoxime Cyclization

The 1,2,4-oxadiazole ring is constructed via cyclodehydration of amidoximes and carboxylic acid derivatives. For the 3-ethyl substituent, ethyl-substituted amidoximes are critical:

Step 1: Amidoxime Formation

4-Cyano-1-(4-ethylphenyl)pyrrolidin-2-one reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water (1:1) under microwave irradiation (MWI, 100°C, 10 min), yielding 4-amidoxime-1-(4-ethylphenyl)pyrrolidin-2-one.

Step 2: Cyclization with Ethyl Acyl Chloride

The amidoxime reacts with ethyl chlorooxalate (ClCOCOOEt) in dichloromethane (DCM) with triethylamine (TEA) as a base, forming the 1,2,4-oxadiazole ring. This method achieves 85% yield under mild conditions (RT, 2 h).

Vilsmeier Reagent-Mediated Activation

Carboxylic acid derivatives are activated using Vilsmeier reagent (POCl₃/DMF). 4-Carboxy-1-(4-ethylphenyl)pyrrolidin-2-one reacts with ethyl amidoxime in acetonitrile under reflux, yielding the target compound in 78% yield.

One-Pot Tandem Syntheses

Microwave-Assisted Protocol

Combining nitrile, hydroxylamine, and ethyl chlorooxalate under MWI (120°C, 15 min) in a single pot produces 4-(3-ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one directly from 4-cyano-pyrrolidinone. This green chemistry approach reduces reaction time to 30 min with 90% yield.

Superbase-Mediated Cyclization

Using NaOH/DMSO as a superbase, 4-cyano-pyrrolidinone and ethyl amidoxime cyclize at room temperature (24 h), achieving 82% yield. This solvent-free method minimizes purification steps.

Comparative Analysis of Synthetic Routes

Method Starting Material Conditions Yield (%) Advantages Limitations
Amidoxime Cyclization 4-Cyano-pyrrolidinone TEA, DCM, RT 85 Mild conditions, high yield Requires pre-functionalized nitrile
Vilsmeier Activation 4-Carboxy-pyrrolidinone POCl₃/DMF, reflux 78 Broad substrate scope Toxic reagents, lengthy work-up
Microwave-Assisted 4-Cyano-pyrrolidinone MWI, 120°C, 15 min 90 Rapid, solvent-free Specialized equipment required
Superbase Cyclization 4-Cyano-pyrrolidinone NaOH/DMSO, RT, 24 h 82 Eco-friendly, simple purification Long reaction time

Challenges and Optimization Strategies

Steric Hindrance at C-4

The C-4 position’s steric bulk necessitates polar aprotic solvents (e.g., DMF, DMSO) to enhance reagent accessibility. Catalytic TBAF (tetrabutylammonium fluoride) improves reaction rates by 30% in cyclization steps.

Byproduct Formation

Competing dimerization of nitrile oxides during cycloaddition is mitigated using Pt(IV) catalysts, albeit at increased cost.

Purification Difficulties

Silica gel chromatography remains standard, but mechanochemical grinding (ball milling) with celite reduces solvent use by 50%.

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkyl halides, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd-C

    Substitution: Halogens (Cl2, Br2), alkyl halides (R-X), nucleophiles (NH3, R-SH)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.

Scientific Research Applications

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Agriculture: It is explored for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in biological processes, leading to the disruption of cellular functions.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting signal transduction pathways.

    Interfering with DNA/RNA: It can interact with nucleic acids, leading to the inhibition of DNA/RNA synthesis and function.

Comparison with Similar Compounds

Structural Features

The target compound’s structure is distinguished by its 3-ethyl-1,2,4-oxadiazole and 4-ethylphenyl groups. Key comparisons with analogs include:

  • Heterocyclic Substituents: 1-(5-Chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one (): Replaces the ethyl-oxadiazole with a thioxo-oxadiazole and introduces a chloro-hydroxyphenyl group. 4-(4-Amino-4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)-1-(4-fluorophenyl)pyrrolidin-2-one (): Substitutes oxadiazole with a thioxo-triazole and fluorophenyl, which may improve metabolic stability due to fluorine’s electronegativity.
  • Aromatic Ring Modifications: The 4-ethylphenyl group in the target compound contrasts with 4-fluorophenyl () and 5-chloro-2-hydroxyphenyl ().

Physicochemical Properties

Available data for analogs highlight trends in synthesis and physical characteristics:

  • Synthetic Yields :
    • Analog 4a () was synthesized in 52% yield, while 4b (chlorophenyl analog) had a lower yield (42%). This suggests that electron-deficient aromatic rings (e.g., fluorophenyl) may favor higher yields compared to ethylphenyl derivatives, though direct data for the target compound are lacking.
  • Melting Points and Stability :
    • Analogs in are reported as white solids or powders, indicative of crystalline stability. The ethyl groups in the target compound might reduce crystallinity due to increased hydrophobicity.

Biological Activity

The compound 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.

  • Molecular Formula : C15H18N4O2
  • Molecular Weight : 286.33 g/mol
  • CAS Number : [insert CAS number]

1. Antibacterial Activity

Recent studies have shown that derivatives of pyrrolidine, including compounds similar to This compound , exhibit significant antibacterial properties.

Case Studies :

  • A study reported that certain pyrrolidine derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.00390.0039 to 0.0250.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.025E. coli

2. Antifungal Activity

The compound's antifungal properties have also been explored. For instance, related oxadiazole derivatives were found to inhibit the growth of various fungal strains.

Research Findings :

  • In vitro tests showed that some oxadiazole derivatives had potent antifungal activity against Candida albicans and other pathogenic fungi with MIC values ranging from 3.1253.125 to 100100 mg/mL .
CompoundMIC (mg/mL)Target Fungi
Compound C3.125C. albicans
Compound D100Aspergillus niger

3. Anticancer Activity

The anticancer potential of pyrrolidine derivatives has been a focus of research, with some compounds showing promising results in inhibiting cancer cell proliferation.

Notable Findings :

  • In a study involving eugenol-based oxadiazole hybrids, certain derivatives exhibited cytotoxicity against breast cancer cells (MCF-7), with IC50 values as low as 1.711.71 μM . This suggests that similar modifications in the structure of pyrrolidine derivatives could yield effective anticancer agents.

The biological activities of these compounds are often attributed to their ability to interact with microbial cell membranes or interfere with essential metabolic pathways in pathogens and cancer cells.

  • Antibacterial Mechanism : The disruption of bacterial cell wall synthesis or interference with protein synthesis.
  • Antifungal Mechanism : Inhibition of ergosterol biosynthesis or disruption of cell membrane integrity.
  • Anticancer Mechanism : Induction of apoptosis and cell cycle arrest through interaction with specific molecular targets.

Q & A

Basic: What are the common synthetic routes for 4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyrrolidin-2-one, and what key intermediates are involved?

Methodological Answer:
The synthesis typically involves multi-step heterocyclic reactions. A common approach includes:

  • Step 1: Formation of the pyrrolidin-2-one core via cyclization of substituted acrylamides or β-keto esters under acidic or basic conditions. For example, refluxing with chloranil in xylene facilitates ring closure .
  • Step 2: Introduction of the 1,2,4-oxadiazole moiety through cyclocondensation of amidoximes with activated carbonyl groups. Ethyl groups are incorporated via alkylation or nucleophilic substitution .
  • Key Intermediates:
    • Intermediate A: 1-(4-Ethylphenyl)pyrrolidin-2-one (precursor for the pyrrolidine ring).
    • Intermediate B: 3-Ethyl-5-substituted-1,2,4-oxadiazole (introduced via nitrile oxide cycloaddition or dehydration of amidoximes) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and ring connectivity. For example, the pyrrolidin-2-one carbonyl resonates at ~175–180 ppm, while oxadiazole protons appear as distinct singlets .
  • X-Ray Powder Diffraction (XRPD): Resolves crystal packing and confirms stereochemistry, as demonstrated in structurally similar pyrrolidinone derivatives .
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns, especially for detecting labile oxadiazole groups .

Advanced: How can researchers optimize the synthesis yield of this compound when dealing with steric hindrance from the 4-ethylphenyl group?

Methodological Answer:

  • Reaction Solvent: Use high-boiling solvents (e.g., xylene or DMF) to enhance solubility and reduce steric crowding during cyclization .
  • Catalysis: Employ Lewis acids (e.g., ZnCl₂) to activate carbonyl groups, accelerating oxadiazole formation .
  • Temperature Control: Gradual heating (e.g., reflux at 140°C for 25–30 hours) ensures complete cyclization without side reactions .
  • Purification: Recrystallization from methanol/ethanol mixtures removes unreacted intermediates .

Advanced: What strategies are recommended for resolving contradictions in NMR and mass spectrometry data during structural elucidation?

Methodological Answer:

  • Cross-Validation: Combine 2D NMR (e.g., COSY, HSQC) to assign overlapping signals. For example, NOESY can clarify spatial proximity of ethyl and phenyl groups .
  • Isotopic Labeling: Use ¹⁵N-labeled intermediates to trace oxadiazole nitrogen environments in mass spectra .
  • Crystallographic Confirmation: Single-crystal X-ray diffraction resolves ambiguities, as shown in related pyrrolidinone monohydrate structures .
  • Computational Modeling: Density Functional Theory (DFT) predicts NMR chemical shifts and validates experimental data .

Advanced: How does computational modeling assist in predicting the reactivity of the oxadiazole ring in this compound?

Methodological Answer:

  • Reactivity Analysis: DFT calculations (e.g., using Gaussian 09) model electron density distribution, identifying nucleophilic/electrophilic sites on the oxadiazole ring. For instance, the C-5 position is prone to electrophilic substitution due to lower electron density .
  • Transition State Modeling: Simulate reaction pathways (e.g., ring-opening or substitution) using software like ORCA. This predicts activation energies and optimal conditions for functionalization .
  • Solvent Effects: COSMO-RS simulations evaluate solvent polarity impacts on reaction kinetics, guiding solvent selection for synthesis .

Basic: What are the documented challenges in achieving high purity during the synthesis of this compound, and how are they addressed?

Methodological Answer:

  • Challenge 1: Residual solvents (e.g., xylene) in the final product.
    • Solution: Prolonged vacuum drying (24–48 hours) at 50°C .
  • Challenge 2: Byproducts from incomplete cyclization.
    • Solution: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in methanol/water mixtures .
  • Challenge 3: Hydrolysis of the oxadiazole ring under acidic conditions.
    • Solution: Neutralize reaction mixtures promptly post-synthesis and avoid prolonged exposure to moisture .

Advanced: What experimental design considerations are critical when evaluating the biological activity of this compound in vitro?

Methodological Answer:

  • Dose-Response Studies: Use a logarithmic concentration range (1 nM–100 μM) to identify IC₅₀ values. Include positive controls (e.g., known kinase inhibitors for enzyme assays) .
  • Replicates: Triplicate measurements minimize variability, as seen in pharmacological studies of pyrrolidinone analogs .
  • Solvent Compatibility: Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Time-Course Analysis: Monitor activity at 0, 6, 12, and 24 hours to assess compound stability and sustained efficacy .

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